[(3-Fluorophenyl)methyl](hex-5-en-2-yl)amine
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Overview
Description
(3-Fluorophenyl)methylamine is a chemical compound with the molecular formula C13H18FN and a molecular weight of 207.29 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a hexenylamine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with hex-5-en-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for (3-Fluorophenyl)methylamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(3-Fluorophenyl)methylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the hexenylamine moiety can modulate its overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Fluorophenyl)methylamine: Similar structure with a methyl group on the hexyl chain.
(3-Fluorophenyl)methylamine derivatives: Various derivatives with different substituents on the phenyl or hexyl groups.
Uniqueness
(3-Fluorophenyl)methylamine is unique due to its specific combination of a fluorophenyl group and a hexenylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]hex-5-en-2-amine |
InChI |
InChI=1S/C13H18FN/c1-3-4-6-11(2)15-10-12-7-5-8-13(14)9-12/h3,5,7-9,11,15H,1,4,6,10H2,2H3 |
InChI Key |
PDXBLHHAWINJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
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